![molecular formula C28H20Cl2O3 B14376817 1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one] CAS No. 90016-24-3](/img/structure/B14376817.png)
1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one] is a complex organic compound with the molecular formula C28H20Cl2O3 It is characterized by the presence of two 4-chlorophenyl groups attached to ethanone moieties, which are linked through an oxydi(4,1-phenylene) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one] typically involves the reaction of 4-chlorobenzoyl chloride with 4,4’-oxydianiline under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone groups to alcohols.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1,1’-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,1’-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Oxydi-4,1-phenylene)bis[2-(4-chlorophenyl)ethanone]
- Ethanone, 1,1’-(1,4-phenylene)bis-
- Oxirane, 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-
Uniqueness
1,1’-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one] is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
90016-24-3 |
|---|---|
Molecular Formula |
C28H20Cl2O3 |
Molecular Weight |
475.4 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-[4-[4-[2-(4-chlorophenyl)acetyl]phenoxy]phenyl]ethanone |
InChI |
InChI=1S/C28H20Cl2O3/c29-23-9-1-19(2-10-23)17-27(31)21-5-13-25(14-6-21)33-26-15-7-22(8-16-26)28(32)18-20-3-11-24(30)12-4-20/h1-16H,17-18H2 |
InChI Key |
ACTKYNSCCGGYCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)CC4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14376735.png)
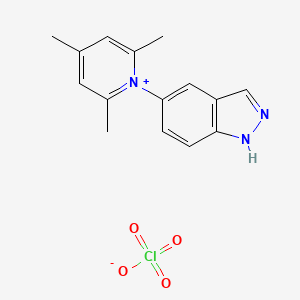
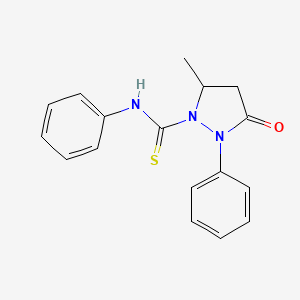
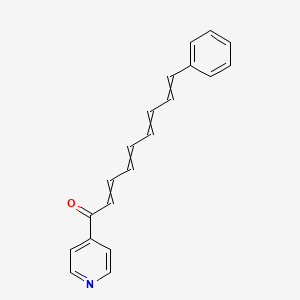
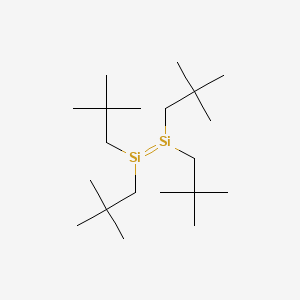
![1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14376760.png)
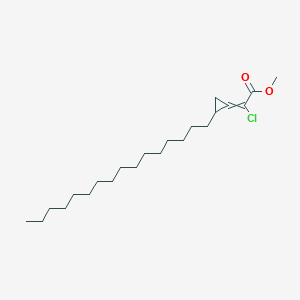
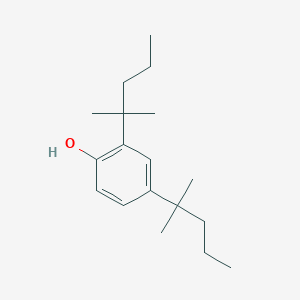
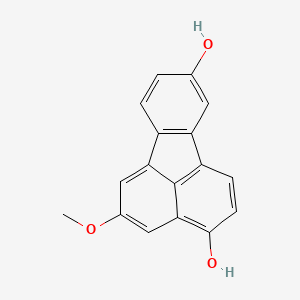

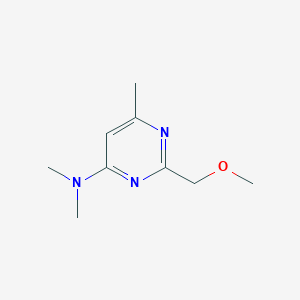
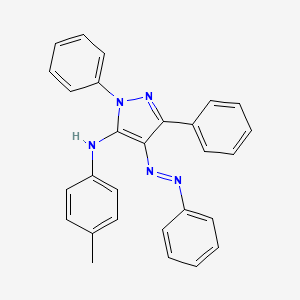
![2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14376827.png)
![2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-](/img/structure/B14376829.png)
